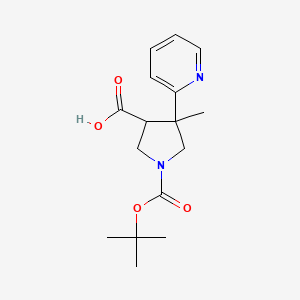
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a methyl group, and a pyridin-2-yl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps:
-
Formation of the Pyrrolidine Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of amines with dihaloalkanes or the cyclization of amino acids.
-
Introduction of the Tert-butoxycarbonyl Group: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
-
Substitution with Pyridin-2-yl Group: : The pyridin-2-yl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a pyridine derivative and a suitable leaving group on the pyrrolidine ring.
-
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridin-2-yl group. Reagents such as halides, amines, and organometallic compounds are often used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halides (e.g., NaI), amines (e.g., NH3), organometallics (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
-
Biology: : The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
-
Medicine: : It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory diseases.
-
Industry: : The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用機序
The mechanism by which 1-(tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The molecular targets and pathways involved vary but often include key enzymes and receptors in metabolic and signaling pathways.
類似化合物との比較
Similar Compounds
1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: Similar in structure but lacks the methyl group.
4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: Similar but without the Boc protecting group.
1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid: Similar but without the pyridin-2-yl group.
Uniqueness
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the Boc group provides protection during synthesis, while the pyridin-2-yl group enhances its binding affinity in biochemical applications. The methyl group further modulates its chemical properties, making it a versatile compound in various research fields.
特性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-9-11(13(19)20)16(4,10-18)12-7-5-6-8-17-12/h5-8,11H,9-10H2,1-4H3,(H,19,20) |
InChIキー |
VNRBOGJMANHNRR-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


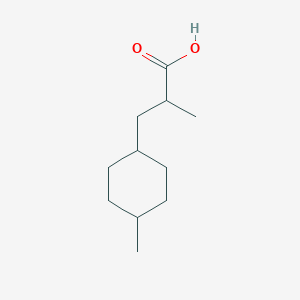

![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13522778.png)
![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
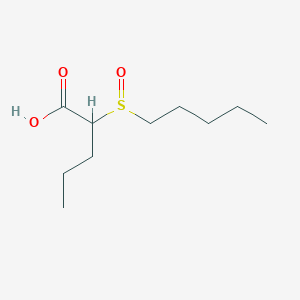
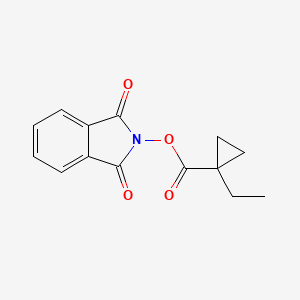
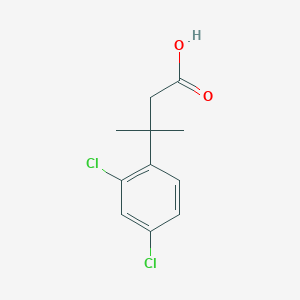
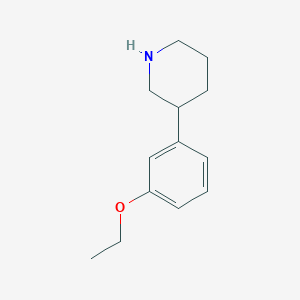

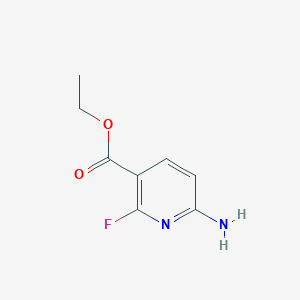
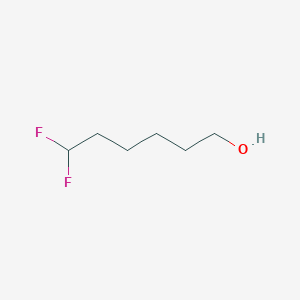
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
